molecular formula C19H14F4N4OS B284298 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide

Katalognummer B284298
Molekulargewicht: 422.4 g/mol
InChI-Schlüssel: INQQEFJYXMPSDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide, commonly known as Compound A, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. It has shown promising results in various preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of several diseases.

Wirkmechanismus

Compound A acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes, such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, Compound A can block the growth of cancer cells and reduce inflammation. In addition, Compound A can prevent the aggregation of amyloid-beta peptides by inhibiting the activity of the enzyme responsible for their production.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and prevent the aggregation of amyloid-beta peptides. In addition, Compound A has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Compound A in lab experiments is its specificity for CK2, which can help researchers to better understand the role of this protein kinase in various cellular processes. However, one limitation of using Compound A is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations to achieve the desired effects.

Zukünftige Richtungen

There are several future directions for the study of Compound A. One area of research is the development of more potent derivatives of Compound A with improved pharmacokinetic properties. Another direction is the investigation of the effects of Compound A on other diseases, such as autoimmune disorders and metabolic disorders. Furthermore, the use of Compound A in combination with other therapeutic agents is also an area of interest for future research.
Conclusion:
In conclusion, Compound A is a novel small molecule inhibitor that has shown promising results in various preclinical studies. It has potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Compound A acts as an inhibitor of CK2, blocking its activity and leading to several biochemical and physiological effects. Although there are some limitations to its use in lab experiments, Compound A is a promising candidate for further development as a therapeutic agent.

Synthesemethoden

Compound A can be synthesized using a multistep process involving the reaction of 4-fluoro-2-nitroaniline with trifluoromethylpyrimidine-2-thiol, followed by reduction of the nitro group, and then acylation with 3-pyridinemethanol. The final product is purified using column chromatography to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

Compound A has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages. In addition, Compound A has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.

Eigenschaften

Molekularformel

C19H14F4N4OS

Molekulargewicht

422.4 g/mol

IUPAC-Name

2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C19H14F4N4OS/c20-14-5-3-13(4-6-14)15-8-16(19(21,22)23)27-18(26-15)29-11-17(28)25-10-12-2-1-7-24-9-12/h1-9H,10-11H2,(H,25,28)

InChI-Schlüssel

INQQEFJYXMPSDO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Kanonische SMILES

C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.